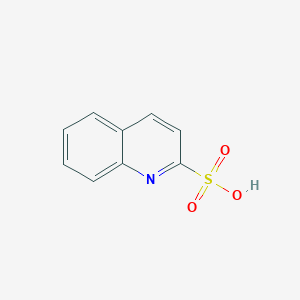

Quinoline-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIHLVYBGPFUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626337 | |

| Record name | Quinoline-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-38-4 | |

| Record name | Quinoline-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoline-2-sulfonic Acid (CAS 6046-38-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2-sulfonic acid, with the CAS number 6046-38-4, is a heterocyclic aromatic compound belonging to the quinoline family. The introduction of a sulfonic acid group at the 2-position of the quinoline ring imparts distinct physicochemical properties that make it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader class of quinoline sulfonamides, offering insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Quinoline-2-sulfonic acid is a solid at room temperature. The presence of the polar sulfonic acid group generally confers higher water solubility compared to the parent quinoline molecule. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6046-38-4 | |

| Molecular Formula | C₉H₇NO₃S | |

| Molecular Weight | 209.22 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Room Temperature |

Synthesis of Quinoline-2-sulfonic Acid

A viable synthetic route to quinoline-2-sulfonic acid involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring with a sulfite group. A German patent describes a method starting from 2-chloroquinoline.[1]

Experimental Protocol: Synthesis from 2-Chloroquinoline

This protocol outlines the synthesis of quinoline-2-sulfonic acid from 2-chloroquinoline and sodium sulfite.

Materials:

-

2-Chloroquinoline

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium sulfite in deionized water to create an aqueous solution.

-

Addition of 2-Chloroquinoline: To the stirred sodium sulfite solution, add 2-chloroquinoline. The molar ratio of sodium sulfite to 2-chloroquinoline should be in slight excess to ensure complete conversion.

-

Reflux: Heat the reaction mixture to boiling and maintain a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-chloroquinoline spot.

-

Cooling and Acidification: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add hydrochloric acid to the solution to acidify it. Quinoline-2-sulfonic acid will precipitate out of the solution as the pH decreases.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities. For further purification, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to obtain the final product.

Logical Workflow for Synthesis:

References

Quinoline-2-sulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide focuses on the chemical properties of a specific derivative, quinoline-2-sulfonic acid. While experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known information regarding its synthesis, reactivity, and predicted properties, alongside data from closely related analogs to provide a comprehensive resource for researchers.

Chemical and Physical Properties

| Property | Quinoline-2-sulfonic Acid | Quinoline (Parent Compound) |

| CAS Number | 6046-38-4 | 91-22-5 |

| Molecular Formula | C₉H₇NO₃S | C₉H₇N |

| Molecular Weight | 209.22 g/mol | 129.16 g/mol |

| Appearance | Not specified | Colorless hygroscopic liquid |

| Melting Point | Not available | -15 °C[1] |

| Boiling Point | Not available | 238 °C[1] |

| Solubility | Storage at room temperature in a dry, sealed container is recommended.[2] | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[1] |

| pKa | Not available | 4.9 |

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of quinoline-2-sulfonic acid is not explicitly documented in the provided search results, several general methods for the synthesis of 2-substituted quinolines can be adapted. One promising approach involves the sulfonation of quinoline N-oxide.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of quinoline-2-sulfonic acid.

Experimental Protocol (General, adapted from synthesis of 2-sulfonylquinolines): [6]

-

Oxidation of Quinoline: Quinoline can be oxidized to quinoline N-oxide using an appropriate oxidizing agent, such as a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

-

Sulfonation of Quinoline N-oxide: The resulting quinoline N-oxide can then be sulfonated. A common method for introducing a sulfonyl group at the 2-position involves reacting the N-oxide with a sulfonating agent. For instance, treatment with sulfur trioxide (SO₃) in a suitable solvent, or with fuming sulfuric acid (oleum), could potentially yield quinoline-2-sulfonic acid. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the desired isomer and minimize side reactions.

Chemical Reactivity

The reactivity of the quinoline ring is well-established. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.

The presence of a strongly electron-withdrawing sulfonic acid group at the 2-position is expected to further deactivate the pyridine ring towards electrophilic attack and make it even more susceptible to nucleophilic substitution.

General Reactivity of the Quinoline Ring:

Caption: General sites of nucleophilic and electrophilic attack on the quinoline ring.

Spectral Data (Predicted and Inferred)

No experimental spectra for quinoline-2-sulfonic acid were found. The following information is based on predictions and data from analogous compounds.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will be influenced by the electron-withdrawing sulfonic acid group at the 2-position, leading to downfield shifts, particularly for protons in the pyridine ring.

¹³C NMR: The carbon NMR spectrum will also reflect the electron-withdrawing nature of the sulfonic acid group. The C2 carbon, directly attached to the sulfonic acid group, is expected to be significantly deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of quinoline-2-sulfonic acid is expected to show characteristic absorption bands for the sulfonic acid group. These include:

-

O-H stretching: A broad band in the region of 3000-2500 cm⁻¹ due to the acidic proton.

-

S=O stretching: Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1165-1120 cm⁻¹ (symmetric).[7]

-

S-O stretching: A band in the region of 900-600 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands characteristic of the quinoline ring system.

Mass Spectrometry

The mass spectrum of quinoline-2-sulfonic acid would be expected to show a molecular ion peak. Common fragmentation patterns for aromatic sulfonic acids involve the loss of SO₃ (80 Da) or the entire sulfonic acid group (SO₃H, 81 Da). Fragmentation of the quinoline ring itself may also occur.[8][9]

Biological Activity

While no specific biological activity has been reported for quinoline-2-sulfonic acid, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.[1][2][3][4][5] Many quinoline-based compounds have been investigated and developed as anticancer agents.[6][10][11][12][13][14][15][16][17][18]

Potential Areas of Investigation:

Given the prevalence of biological activity within the quinoline family, quinoline-2-sulfonic acid could be a candidate for screening in various assays, including:

-

Anticancer activity against various cell lines.

-

Antimicrobial activity against a panel of bacteria and fungi.

-

Enzyme inhibition assays, as many quinoline derivatives are known to be kinase inhibitors.

Signaling Pathway Involvement (Hypothetical):

Many quinoline derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. It is plausible that quinoline-2-sulfonic acid could interact with such pathways, although this requires experimental validation.

Caption: Hypothetical mechanism of action for quinoline-2-sulfonic acid.

Conclusion

Quinoline-2-sulfonic acid is a derivative of the versatile quinoline scaffold. While specific experimental data on its chemical and physical properties are currently lacking in the public domain, this guide provides a framework for its synthesis, predicted spectral characteristics, and potential areas of biological investigation based on the known properties of related compounds. Further research is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. chempap.org [chempap.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 15. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Molecular Structure of Quinoline-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Quinoline-2-sulfonic acid, a specific isomer with a sulfonic acid moiety at the C2 position, presents a unique profile of electronic and steric properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and plausible synthetic routes for quinoline-2-sulfonic acid. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related 2-substituted quinoline analogs to provide a robust predictive characterization.

Molecular Structure and Properties

Quinoline-2-sulfonic acid consists of a quinoline bicyclic heteroaromatic system with a sulfonic acid group attached to the carbon atom at the 2-position of the pyridine ring.

Physicochemical Data

The following table summarizes the key physicochemical properties of quinoline-2-sulfonic acid.

| Property | Value | Source |

| CAS Number | 6046-38-4 | Generic chemical supplier data |

| Molecular Formula | C₉H₇NO₃S | Generic chemical supplier data |

| Molecular Weight | 209.22 g/mol | Generic chemical supplier data |

Predicted Spectral Data

Due to the scarcity of published experimental spectra for quinoline-2-sulfonic acid, the following data are predicted based on the analysis of related 2-substituted quinoline derivatives, including 2-chloroquinoline and various 2-sulfonylquinolines.[1][2][3][4][5][6]

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the seven protons on the quinoline ring. The electron-withdrawing nature of the sulfonic acid group at C2 will significantly deshield the adjacent H3 proton, shifting it downfield.

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity |

| H-3 | 8.2 - 8.4 | d |

| H-4 | 7.9 - 8.1 | d |

| H-5 | 7.7 - 7.9 | m |

| H-6 | 7.5 - 7.7 | m |

| H-7 | 7.6 - 7.8 | m |

| H-8 | 8.0 - 8.2 | d |

| SO₃H | 11.0 - 13.0 | br s |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The C2 carbon, directly attached to the electron-withdrawing sulfonic acid group, is expected to be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2 | 155 - 158 |

| C-3 | 120 - 123 |

| C-4 | 137 - 140 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 130 - 132 |

| C-8 | 125 - 127 |

| C-8a | 147 - 150 |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the sulfonic acid group and the quinoline ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | C-H stretching (aromatic) |

| 2500 - 3000 | O-H stretching (sulfonic acid, broad) |

| 1600 - 1450 | C=C and C=N stretching (quinoline ring) |

| 1250 - 1150 | S=O stretching (asymmetric) |

| 1080 - 1000 | S=O stretching (symmetric) |

| 750 - 850 | C-H out-of-plane bending |

2.2.4. Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of SO₃.

| m/z | Assignment |

| 209 | [M]⁺ |

| 129 | [M - SO₃]⁺ |

Synthesis and Experimental Protocols

Direct sulfonation of quinoline typically yields a mixture of the 5- and 8-sulfonic acid isomers, making this route unsuitable for the synthesis of quinoline-2-sulfonic acid.[7] A more plausible approach involves the deoxygenative C2-sulfonylation of quinoline N-oxide.[4][5][8][9][10][11]

Proposed Synthetic Pathway

A viable synthetic route to quinoline-2-sulfonic acid is a two-step process starting from quinoline:

-

Oxidation of Quinoline: Quinoline is first oxidized to quinoline N-oxide.

-

Deoxygenative Sulfonylation and Hydrolysis: The quinoline N-oxide is then reacted with a suitable sulfonylating agent, such as a sulfonyl chloride, followed by hydrolysis to yield the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Quinoline N-oxide

-

Materials: Quinoline, hydrogen peroxide (30%), acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve quinoline in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinoline N-oxide.

-

Protocol 2: Synthesis of Quinoline-2-sulfonyl Chloride

-

Materials: Quinoline N-oxide, phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂).

-

Procedure:

-

In a fume hood, carefully add quinoline N-oxide to an excess of phosphorus oxychloride.

-

Slowly add sulfuryl chloride to the mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it slowly onto crushed ice with stirring.

-

The solid precipitate of quinoline-2-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

-

Protocol 3: Hydrolysis of Quinoline-2-sulfonyl Chloride to Quinoline-2-sulfonic Acid

-

Materials: Quinoline-2-sulfonyl chloride, water or dilute aqueous base.

-

Procedure:

-

Suspend quinoline-2-sulfonyl chloride in water.

-

Heat the mixture to reflux. The hydrolysis can be accelerated by the addition of a base (e.g., sodium hydroxide solution) to neutralize the formed HCl.

-

Monitor the disappearance of the sulfonyl chloride by TLC.

-

After the hydrolysis is complete, cool the solution. If a basic condition was used, carefully acidify the solution with a mineral acid (e.g., HCl) to precipitate the sulfonic acid.

-

Collect the solid quinoline-2-sulfonic acid by filtration, wash with a small amount of cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) may be performed for further purification.

-

Visualizations

Molecular Structure

Caption: Molecular structure of Quinoline-2-sulfonic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Quinoline-2-sulfonic acid.

Conclusion

While direct experimental data on quinoline-2-sulfonic acid is limited, this guide provides a robust framework for its synthesis and characterization based on established reactivity patterns of the quinoline ring system and spectroscopic data of analogous compounds. The proposed deoxygenative C2-sulfonylation of quinoline N-oxide represents a promising synthetic strategy. The predicted spectral data offer a valuable reference for the identification and characterization of this compound in research and development settings. Further experimental validation is necessary to confirm these predictions and fully elucidate the properties and potential applications of quinoline-2-sulfonic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

Synthesis of Quinoline-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for quinoline-2-sulfonic acid. Direct sulfonation of the quinoline ring predominantly yields substitutions at the 5, 6, and 8-positions, making the synthesis of the 2-sulfonic acid derivative a more nuanced challenge requiring indirect methods. This document outlines two plausible and effective multi-step synthetic routes, starting from readily available quinoline derivatives. Detailed experimental protocols, comparative quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.

Pathway 1: Synthesis from 2-Chloroquinoline via a Thiol Intermediate

This pathway involves the nucleophilic substitution of 2-chloroquinoline to form a thiol intermediate, which is subsequently oxidized to the target sulfonic acid.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline

2-Chloroquinolines can be prepared from 2(1H)-quinolinone by reaction with an excess of phosphorus oxychloride under reflux conditions. An alternative modern approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in acetonitrile, which directly yields 2-chloroquinolines[1].

Step 2: Synthesis of Quinoline-2-thiol

A classical and effective method for the synthesis of quinoline-2-thiol is through the nucleophilic substitution of 2-chloroquinoline with a sulfur nucleophile[2].

-

Reactants : 2-chloroquinoline, sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).

-

Solvent : N,N-dimethylformamide (DMF) or a protic solvent like ethanol.

-

Procedure :

-

Dissolve 2-chloroquinoline (1.0 mmol) in dry DMF (5 mL).

-

Add powdered sodium sulfide (1.5 mmol, 1.5 equiv.).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Acidify the mixture with acetic acid to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain quinoline-2-thiol[2]. Quinoline-2-thiol exists in a tautomeric equilibrium with quinoline-2(1H)-thione.

-

Step 3: Oxidation of Quinoline-2-thiol to Quinoline-2-sulfonic acid

The oxidation of thiols to sulfonic acids can be achieved using strong oxidizing agents such as hydrogen peroxide[1][3].

-

Reactants : Quinoline-2-thiol, hydrogen peroxide (H₂O₂).

-

Solvent : Acetic acid or an aqueous medium.

-

Procedure :

-

Suspend quinoline-2-thiol in acetic acid.

-

Add an excess of 30% hydrogen peroxide dropwise while maintaining the temperature below 40°C.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product can be isolated by removal of the solvent and recrystallization from a suitable solvent system.

-

Quantitative Data

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2(1H)-quinolinone | POCl₃ | - | Reflux | - | - |

| 2 | 2-Chloroquinoline | Na₂S | DMF | Room Temp. | 1-2 | High |

| 3 | Quinoline-2-thiol | H₂O₂ | Acetic Acid | < 40 | - | - |

Note: Yields are highly dependent on specific reaction conditions and substrate modifications. The data presented is indicative based on analogous reactions.

Synthesis Workflow

Pathway 2: Synthesis from 2-Aminoquinoline via Diazotization

This route utilizes the conversion of an amino group at the 2-position to a diazonium salt, which is then substituted by a sulfite group in a Sandmeyer-type reaction.

Experimental Protocols

Step 1: Synthesis of 2-Aminoquinoline

2-Aminoquinoline can be prepared from quinoline by reaction with sodium amide in an inert solvent[4].

-

Reactants : Quinoline, sodium amide (NaNH₂).

-

Solvent : Xylene.

-

Procedure :

-

Suspend two molar equivalents of sodium amide in boiling xylene.

-

Add one molar equivalent of quinoline and reflux for approximately 1 hour.

-

After cooling, cautiously hydrolyze the reaction mixture with excess water.

-

Separate the xylene layer and extract with concentrated hydrochloric acid.

-

Treat the acid extracts with excess sodium hydroxide and extract with ether.

-

Combine the organic layers and distill to isolate the product, which can be recrystallized from toluene. A yield of 32% has been reported for this method[4].

-

Step 2: Diazotization of 2-Aminoquinoline and Conversion to Quinoline-2-sulfonic acid

This step is analogous to the Sandmeyer reaction for the preparation of sulfonic acids. It involves the formation of a diazonium salt followed by reaction with sulfur dioxide in the presence of a copper catalyst. A similar procedure has been successfully applied to the synthesis of heteroaryl sulfonyl chlorides from aminopyridines[5].

-

Reactants : 2-Aminoquinoline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sulfur dioxide (SO₂), copper(I) chloride (CuCl).

-

Solvent : Acetic acid.

-

Procedure :

-

Dissolve 2-aminoquinoline in a mixture of glacial acetic acid and aqueous hydrochloric acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.

-

Add the cold diazonium salt solution to the catalyst solution.

-

Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.

-

The resulting quinoline-2-sulfonyl chloride can be isolated and subsequently hydrolyzed to quinoline-2-sulfonic acid by heating in water.

-

Quantitative Data

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Quinoline | NaNH₂ | Xylene | Reflux | 1 | 32[4] |

| 2 | 2-Aminoquinoline | 1. NaNO₂, HCl2. SO₂, CuCl | Acetic Acid | 0-5 | - | - |

Note: Yields for the second step are not reported for this specific substrate but are generally good for analogous reactions.

Synthesis Workflow

Conclusion

The synthesis of quinoline-2-sulfonic acid is achievable through multi-step pathways that circumvent the regioselectivity limitations of direct sulfonation. Both the oxidation of quinoline-2-thiol and the diazotization of 2-aminoquinoline represent viable and robust strategies. The choice of pathway may be dictated by the availability of starting materials, safety considerations, and desired scale of production. The detailed protocols and workflows provided in this guide offer a solid foundation for the practical synthesis of this important quinoline derivative for further research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. | Semantic Scholar [semanticscholar.org]

- 5. cbijournal.com [cbijournal.com]

The Synthesis of 2-Sulfonylquinolines from Quinoline N-Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-sulfonylquinolines from quinoline N-oxides. 2-Sulfonylquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details various synthetic protocols, presents quantitative data in a comparative format, and illustrates key reaction pathways and workflows to aid in the research and development of novel therapeutics.

Introduction

Quinolines are fundamental scaffolds in numerous natural products and pharmacologically active compounds. The introduction of a sulfonyl group at the C2-position of the quinoline ring can significantly modulate the molecule's biological properties. The direct deoxygenative C2-H sulfonylation of quinoline N-oxides has emerged as an efficient and practical approach for the synthesis of 2-sulfonylquinolines, offering an alternative to traditional cross-coupling reactions of 2-haloquinolines which require pre-functionalized substrates.[1] This guide will explore several prominent methods for this transformation, including transition-metal-free, metal-catalyzed, and other mediated reactions.

Synthetic Methodologies & Experimental Protocols

Several effective methods for the synthesis of 2-sulfonylquinolines from quinoline N-oxides have been developed. The following sections provide detailed experimental protocols for key methodologies, with quantitative data summarized in the subsequent tables.

Transition-Metal-Free Deoxygenative Sulfonylation with CS2/Et2NH

A mild and efficient protocol for the preparation of 2-sulfonylquinolines involves the use of carbon disulfide (CS2) and diethylamine (Et2NH) to induce a deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. This method is notable for its operational simplicity and broad substrate scope under transition-metal-free conditions.[2]

General Experimental Protocol:

To a round-bottom flask, quinoline N-oxide (1.0 equiv., 0.3 mmol), carbon disulfide (1.5 equiv., 0.45 mmol), and diethylamine (2.0 equiv., 0.6 mmol) are sequentially added in dichloromethane (CH2Cl2, 3 mL). To this mixture, the corresponding sulfonyl chloride (2.0 equiv., 0.6 mmol) is added. The reaction mixture is stirred at room temperature for approximately 15–30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (10 mL). The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-sulfonylquinoline.[2]

Gram-Scale Synthesis Example:

For a gram-scale synthesis, quinoline N-oxide (1.0 equiv., 5 mmol, 0.7253 g), CS2 (1.5 equiv., 7.5 mmol, 0.5696 g), diethylamine (2.0 equiv., 10 mmol, 0.7309 g), and p-toluenesulfonyl chloride (2.0 equiv., 10 mmol, 1.8999 g) are combined in CH2Cl2 (50 mL). The mixture is stirred at room temperature for 30 minutes. After quenching with water (30 mL), the product is extracted with CH2Cl2 (2 x 20 mL). The combined organic phases are dried, concentrated, and purified to yield the 2-sulfonylquinoline product.[3]

H-Phosphonate-Promoted Deoxygenative Sulfonylation

This method utilizes a diisopropyl H-phosphonate-mediated reaction between quinoline N-oxides and sulfonyl chlorides. It is a one-pot, metal-free synthesis that proceeds at room temperature.[4][5]

General Experimental Protocol:

To a solution of quinoline N-oxide (1.0 equiv.) and sulfonyl chloride (1.2 equiv.) in a suitable solvent, diisopropyl H-phosphonate (1.5 equiv.) and a base (e.g., a strong base) are added. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Zinc-Dust-Mediated Deoxygenative Sulfonylation

An ultrasound-assisted, one-pot synthesis employing zinc dust as a mediator has been reported for the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides.[1]

General Experimental Protocol:

In a reaction vessel, quinoline N-oxide (1.0 equiv.), sulfonyl chloride (1.5 equiv.), and zinc dust (2.0 equiv.) are suspended in a solvent such as ethanol. The mixture is then subjected to ultrasound irradiation at a specified temperature for a period of time. After the reaction is complete, the solid residue is filtered off, and the filtrate is concentrated. The crude product is then purified by recrystallization or column chromatography.

Iron-Catalyzed Deoxygenative Sulfonylation

An iron(III)-catalyzed protocol provides an efficient route to 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates. This method is characterized by its high efficiency and good functional group tolerance.[6][7]

General Experimental Protocol:

A mixture of quinoline N-oxide (1.0 equiv.), sodium sulfinate (2.0 equiv.), and a catalytic amount of an iron(III) salt (e.g., FeCl3, 10 mol%) in a suitable solvent (e.g., DMSO) is heated at a specified temperature (e.g., 120 °C) for several hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of their efficacy and substrate scope.

Table 1: CS2/Et2NH-Induced Deoxygenative Sulfonylation of Various Quinoline N-Oxides with p-Toluenesulfonyl Chloride [1]

| Entry | Quinoline N-oxide | Product | Yield (%) |

| 1 | Quinoline N-oxide | 2-(Tosyl)quinoline | 84 |

| 2 | 6-Methylquinoline N-oxide | 6-Methyl-2-(tosyl)quinoline | 82 |

| 3 | 7-Methylquinoline N-oxide | 7-Methyl-2-(tosyl)quinoline | 78 |

| 4 | 8-Methylquinoline N-oxide | 8-Methyl-2-(tosyl)quinoline | 75 |

| 5 | 6-Methoxyquinoline N-oxide | 6-Methoxy-2-(tosyl)quinoline | 80 |

| 6 | 6-Chloroquinoline N-oxide | 6-Chloro-2-(tosyl)quinoline | 76 |

| 7 | 7-Chloroquinoline N-oxide | 7-Chloro-2-(tosyl)quinoline | 72 |

| 8 | 6-Bromoquinoline N-oxide | 6-Bromo-2-(tosyl)quinoline | 79 |

Table 2: CS2/Et2NH-Induced Deoxygenative Sulfonylation of Quinoline N-oxide with Various Sulfonyl Chlorides [1]

| Entry | Sulfonyl Chloride | Product | Yield (%) |

| 1 | Benzenesulfonyl chloride | 2-(Phenylsulfonyl)quinoline | 81 |

| 2 | 4-Methylbenzenesulfonyl chloride | 2-((4-Methylphenyl)sulfonyl)quinoline | 84 |

| 3 | 4-Methoxybenzenesulfonyl chloride | 2-((4-Methoxyphenyl)sulfonyl)quinoline | 79 |

| 4 | 4-Chlorobenzenesulfonyl chloride | 2-((4-Chlorophenyl)sulfonyl)quinoline | 77 |

| 5 | 4-Bromobenzenesulfonyl chloride | 2-((4-Bromophenyl)sulfonyl)quinoline | 78 |

| 6 | 3-Bromobenzenesulfonyl chloride | 2-((3-Bromophenyl)sulfonyl)quinoline | 76 |

| 7 | Thiophene-2-sulfonyl chloride | 2-(Thiophen-2-ylsulfonyl)quinoline | 62 |

Visualizations: Reaction Pathways and Logical Relationships

To better understand the processes involved in the synthesis and potential biological action of 2-sulfonylquinolines, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the CS2/Et2NH-induced synthesis.

Caption: Proposed reaction mechanism for the CS2/Et2NH method.

Many quinoline and sulfonamide derivatives exhibit anticancer properties by inducing apoptosis. While the specific signaling pathways for all 2-sulfonylquinolines are not fully elucidated, a common mechanism involves the intrinsic apoptosis pathway.

Caption: The intrinsic apoptosis pathway targeted by anticancer agents.

Conclusion

The synthesis of 2-sulfonylquinolines from quinoline N-oxides offers a versatile and efficient approach to this important class of compounds. The methodologies presented in this guide, ranging from transition-metal-free to metal-catalyzed reactions, provide a toolkit for researchers to select the most appropriate method based on substrate availability, desired functional group tolerance, and reaction conditions. The provided experimental protocols and comparative data tables serve as a practical resource for the synthesis and further investigation of 2-sulfonylquinolines in the context of drug discovery and development. The potential of these compounds to modulate critical signaling pathways, such as apoptosis, underscores their therapeutic promise and warrants continued exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. H-phosphonate-mediated sulfonylation of heteroaromatic N-oxides: a mild and metal-free one-pot synthesis of 2-sulfonyl quinolines/pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. H-phosphonate-mediated sulfonylation of heteroaromatic N-oxides: a mild and metal-free one-pot synthesis of 2-sulfonyl quinolines/pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. tandfonline.com [tandfonline.com]

Quinoline-2-Sulfonic Acid: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction: Quinoline-2-sulfonic acid is a heterocyclic aromatic compound that holds significant interest within the realms of medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, its physicochemical properties, particularly its solubility, are critical determinants of its utility in various applications. This technical guide provides an in-depth overview of the solubility of quinoline-2-sulfonic acid in aqueous and organic media, outlines experimental protocols for its determination, and visualizes relevant chemical and biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.

Solubility Profile of Quinoline-2-Sulfonic Acid

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For quinoline-2-sulfonic acid, the presence of the strongly acidic sulfonic acid group (-SO₃H) is the primary determinant of its solubility characteristics.

General Solubility Characteristics

In general, sulfonic acids are characterized by their high polarity and strong acidity, which typically leads to high solubility in water and low solubility in non-polar organic solvents.[1] The sulfonic acid group is readily ionized in aqueous solutions, forming the highly polar sulfonate ion (-SO₃⁻), which can readily engage in hydrogen bonding with water molecules.

Quantitative Solubility Data

Table 1: Solubility of Quinoline-2-Sulfonic Acid in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 25 (Room Temp.) | Data not available | Expected to be soluble |

| Hot Water | 80 | Data not available | Solubility likely increases with temperature |

Table 2: Qualitative and Quantitative Solubility of Quinoline-2-Sulfonic Acid in Organic Solvents

| Solvent | Class | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | Polar Protic | Likely sparingly soluble to soluble | Data not available |

| Methanol | Polar Protic | Likely sparingly soluble to soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble | Data not available |

| Acetone | Polar Aprotic | Likely sparingly soluble | Data not available |

| Dichloromethane | Non-polar | Likely insoluble | Data not available |

| Hexane | Non-polar | Likely insoluble | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following is a generalized experimental protocol for determining the solubility of quinoline-2-sulfonic acid.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of quinoline-2-sulfonic acid in a given solvent at a specified temperature.

Materials:

-

Quinoline-2-sulfonic acid

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of quinoline-2-sulfonic acid to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of quinoline-2-sulfonic acid of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of quinoline-2-sulfonic acid in the saturated supernatant from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing Relevant Pathways

Generalized Synthesis of Quinoline Sulfonamides

Quinoline sulfonamides are an important class of compounds with diverse biological activities. The following diagram illustrates a generalized synthetic pathway for their preparation, which often starts from a quinoline sulfonic acid derivative.

References

An In-depth Technical Guide on Quinoline-2-sulfonic Acid: Physical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry, drug development, and materials science. The substitution of a sulfonic acid group onto the quinoline ring system can significantly alter its physicochemical properties, such as solubility and acidity, which in turn influences its biological activity and potential applications. This technical guide focuses on quinoline-2-sulfonic acid, providing a comparative analysis of the physical properties of its isomers and a detailed experimental protocol for a key characterization technique: melting point determination.

Data Presentation: Physical Properties of Quinoline Sulfonic Acid Isomers

A thorough literature search did not yield a specific melting point for quinoline-2-sulfonic acid. This suggests that this particular isomer may be less common or that its physical properties are not as extensively documented as other isomers. For comparative purposes, the available melting point data for other quinoline sulfonic acid isomers are presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Quinoline-2-sulfonic acid | 6046-38-4 | C₉H₇NO₃S | 209.22 | Not Available |

| Quinoline-5-sulfonic acid | 23261-58-7 | C₉H₇NO₃S | 209.22 | Not Available |

| Quinoline-6-sulfonic acid | 65433-95-6 | C₉H₇NO₃S | 209.22 | 258 (decomposes)[1] |

| Quinoline-8-sulfonic acid | 85-48-3 | C₉H₇NO₃S | 209.22 | ~300[2], >300[3][4][5], 298.0-304.0[6] |

Synthesis of Quinoline Sulfonic Acids: A Note on Isomer Specificity

The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Friedländer, and Combes syntheses.[7][8][9] However, the direct sulfonation of quinoline typically does not yield the 2-sulfonic acid isomer. The reaction of quinoline with fuming sulfuric acid at elevated temperatures is known to produce a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[10] The synthesis of quinoline-2-sulfonic acid would likely require a more specialized synthetic route.

Experimental Protocols: Melting Point Determination

The determination of a substance's melting point is a fundamental technique for its identification and the assessment of its purity. A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range. The most common method for determining the melting point of a solid organic compound is the capillary method.[11]

Protocol: Capillary Method for Melting Point Determination

This protocol outlines the general procedure for determining the melting point of a solid organic compound using a capillary tube and a melting point apparatus.[12][13][14]

Materials:

-

Dry, powdered sample of the solid compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (optional, for grinding the sample)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can act as an impurity and affect the melting point.[12]

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on a clean, dry surface.

-

A small amount of the solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom.

-

Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the sample tightly at the bottom.[12]

-

The packed sample should be approximately 2-3 mm in height.[13]

-

-

Melting Point Measurement:

-

Rapid (Approximate) Determination (Optional but Recommended):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting range.[13] This helps in setting the parameters for a more accurate measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[13]

-

Insert a new capillary tube with the sample into the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute when the temperature is about 15°C below the expected melting point.[13]

-

Observe the sample through the magnifying lens.

-

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[12] The solid may shrink or glisten just before melting.

-

Continue to heat slowly and record the temperature at which the entire sample has turned into a clear liquid. This marks the end of the melting range.[12]

-

-

Repeatability:

-

For accuracy, perform the measurement at least twice with fresh samples in new capillary tubes.[13]

-

Mandatory Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

- 1. 65433-95-6 CAS MSDS (6-Quinolinesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 85-48-3 CAS MSDS (QUINOLINE-8-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Quinoline-8-sulfonic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. iipseries.org [iipseries.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Determination of Melting Point [wiredchemist.com]

Spectroscopic Profile of Quinoline-2-Sulfonic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-2-sulfonic acid and its closely related derivatives. Due to the limited availability of direct spectroscopic data for quinoline-2-sulfonic acid in the public domain, this document leverages data from analogous compounds, including quinoline-8-sulfonic acid, 2-sulfonylquinolines, and quinoline-2-carboxylic acid, to provide a representative spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual representations of analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to quinoline-2-sulfonic acid. This data is essential for the structural elucidation and characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of Quinoline-8-Sulfonic Acid Sodium Salt [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 9.03 | dd |

| H-3 | 7.63 | dd |

| H-4 | 8.35 | dd |

| H-5 | 7.95 | d |

| H-6 | 7.69 | t |

| H-7 | 8.13 | d |

Solvent: D₂O

Table 2: ¹³C NMR Spectral Data of 2-Tosylquinoline [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.3 |

| C-3 | 117.6 |

| C-4 | 127.6 |

| C-4a | 128.8 |

| C-5 | 129.0 |

| C-6 | 129.1 |

| C-7 | 130.4 |

| C-8 | 130.9 |

| C-8a | 147.4 |

| C-1' | 136.1 |

| C-2', C-6' | 129.7 |

| C-3', C-5' | 129.7 |

| C-4' | 144.8 |

| CH₃ | 21.6 |

Solvent: Chloroform-d

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Sulfonic Acids and Quinoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H stretch (sulfonic acid) | 3000-2800 | Broad | [3] |

| S=O stretch (sulfonic acid) | 1250-1160, 1080-1010 | Strong | [3][4] |

| C=N stretch (quinoline) | ~1588 | Medium | [4] |

| C=C stretch (quinoline) | ~1500, ~1430 | Medium-Strong | [4] |

| C-H stretch (aromatic) | 3100-3000 | Medium | |

| S-O stretch | ~900 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is a key parameter.

Table 4: UV-Vis Spectral Data of Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Quinoline | Various | ~226, ~278, ~313 | [5][6] |

| Quinoline-2-carboxylic acid | - | - | - |

| 8-Hydroxyquinoline-5-sulfonic acid | Water | ~235, ~255, ~310 | [7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 5: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS [8]

| m/z | Assignment | Description |

| 173 | [M]⁺• | Molecular Ion |

| 128 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 129 | [M - CO₂]⁺• | Loss of carbon dioxide |

| 102 | [C₈H₆N]⁺ | Subsequent loss of HCN from the quinoline ring |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of sulfonic acids and quinoline derivatives.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) is a common technique for solid samples.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, ethanol, methanol).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

Instrumentation and Data Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Spectral range: 200-800 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

The spectrum of the solvent is used as a blank and is subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 µg/mL.

-

If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte. For sulfonic acids, negative ion mode is often preferred.

-

Mass Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

Analysis Type: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of quinoline-2-sulfonic acid.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Relationship between molecular structure and spectroscopic properties.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Quinoline-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of these molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of quinoline-2-sulfonic acid. Due to the limited availability of specific experimental data for quinoline-2-sulfonic acid in the public domain, this guide utilizes data from its close structural analog, quinoline-2-carboxylic acid, to provide a representative analysis. The principles and methodologies described are directly applicable to the analysis of quinoline-2-sulfonic acid.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for quinoline-2-carboxylic acid, which serves as a reference for the expected spectral characteristics of quinoline-2-sulfonic acid. It is important to note that the electron-withdrawing nature of the sulfonic acid group (-SO₃H) is different from the carboxylic acid group (-COOH), which will induce slight variations in the chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Quinoline-2-carboxylic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.30 | d | 8.6 |

| H-4 | 8.20 | d | 8.6 |

| H-5 | 8.15 | d | 8.4 |

| H-6 | 7.75 | t | 7.6 |

| H-7 | 7.90 | t | 7.8 |

| H-8 | 7.85 | d | 8.0 |

| COOH | 13.0-14.0 | br s | - |

d = doublet, t = triplet, br s = broad singlet

Table 2: ¹³C NMR Chemical Shifts (δ) for Quinoline-2-carboxylic Acid

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150.5 |

| C-3 | 122.0 |

| C-4 | 138.0 |

| C-4a | 128.5 |

| C-5 | 130.0 |

| C-6 | 128.0 |

| C-7 | 131.0 |

| C-8 | 129.5 |

| C-8a | 148.0 |

| COOH | 167.0 |

Experimental Protocols

A standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is crucial for accurate structural analysis. The following is a general experimental protocol adapted from the analysis of quinoline-2-carboxylic acid.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for quinoline derivatives include deuterated dimethyl sulfoxide (DMSO-d₆), chloroform (CDCl₃), or methanol (CD₃OD). For compounds with acidic protons, such as sulfonic acids, DMSO-d₆ is often a good choice as it can help in observing exchangeable protons.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

NMR Instrument Setup and Data Acquisition

A general workflow for setting up an NMR experiment is outlined below. Specific parameters may vary depending on the instrument and the specific nucleus being observed.

Theoretical Infrared Spectral Data of Quinoline-2-Sulfonic Acid

An in-depth analysis of the infrared (IR) spectrum of quinoline-2-sulfonic acid is crucial for its structural elucidation and quality control in research and drug development. IR spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide details the characteristic IR absorptions of quinoline-2-sulfonic acid, provides a comprehensive experimental protocol for spectral acquisition, and illustrates the analytical workflow.

The infrared spectrum of quinoline-2-sulfonic acid is characterized by the vibrational modes of its two primary components: the quinoline ring and the sulfonic acid group. The following table summarizes the expected characteristic absorption bands, their intensities, and the corresponding vibrational assignments. These assignments are based on the analysis of related quinoline and sulfonic acid compounds.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretching | Aromatic (Quinoline) |

| 3000-2500 | Broad, Strong | O-H Stretching | Sulfonic Acid (-SO₃H) |

| 1630-1615 | Medium | C=C Ring Stretching | Aromatic (Quinoline) |

| 1590-1570 | Medium | C=N Ring Stretching | Aromatic (Quinoline) |

| 1500-1400 | Medium-Strong | C-C Ring Stretching | Aromatic (Quinoline) |

| 1250-1120 | Strong | S=O Asymmetric Stretching | Sulfonic Acid (-SO₃) |

| 1080-1030 | Strong | S=O Symmetric Stretching | Sulfonic Acid (-SO₃) |

| 900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic (Quinoline) |

| 750-740 | Strong | C-S Stretching | C-SO₃H |

| ~570 | Medium | SO₂ Deformation (Scissoring) | Sulfonic Acid (-SO₂) |

Note: The exact peak positions can be influenced by the sample's physical state (e.g., solid, solution) and intermolecular interactions such as hydrogen bonding.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and highly effective method for analyzing solid and liquid samples with minimal preparation.[4][5] The following protocol outlines the steps for acquiring an IR spectrum of quinoline-2-sulfonic acid powder.

Instrumentation:

-

FTIR Spectrometer

-

ATR Accessory with a suitable crystal (e.g., diamond or zinc selenide)[6]

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

The instrument should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal meticulously using a soft, lint-free wipe dampened with a suitable solvent (e.g., isopropanol or ethanol).

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum.[6] This measurement accounts for the absorbance of the crystal and the ambient atmosphere and is automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of finely ground quinoline-2-sulfonic acid powder directly onto the center of the ATR crystal. Only a few milligrams of the sample are required.[6]

-

Use the ATR press to apply consistent pressure to the sample, ensuring firm and uniform contact between the powder and the crystal surface.[4][7] Optimal contact is critical for generating a high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The infrared beam passes through the ATR crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[5]

-

The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated radiation is then directed to the detector.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups of quinoline-2-sulfonic acid.

-

-

Post-Measurement Cleanup:

-

Release the pressure and carefully remove the sample powder from the ATR crystal.

-

Clean the crystal surface as described in step 2 to prepare for the next measurement.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for the IR spectroscopy of quinoline-2-sulfonic acid.

References

An In-depth Technical Guide to the Mass Spectrometry of Quinoline-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of quinoline-2-sulfonic acid, a key intermediate in various chemical syntheses. This document outlines expected fragmentation patterns, experimental protocols for analysis, and visual workflows to aid in the characterization and quantification of this compound.

Mass Spectrometric Behavior and Fragmentation

The mass spectrometric analysis of quinoline-2-sulfonic acid, typically employing soft ionization techniques such as Electrospray Ionization (ESI), reveals characteristic fragmentation patterns centered on the sulfonic acid moiety and the quinoline core. Analysis is commonly performed in both positive and negative ion modes, with each providing complementary structural information.

Negative Ion Mode ESI-MS/MS

In negative ion mode, quinoline-2-sulfonic acid readily deprotonates to form the [M-H]⁻ precursor ion. Collision-Induced Dissociation (CID) of this ion primarily induces the cleavage of the C-S bond and fragmentation of the sulfonic acid group. The most characteristic fragmentation pathways involve the loss of sulfur dioxide (SO₂) and sulfur trioxide (SO₃).

Positive Ion Mode ESI-MS/MS

In positive ion mode, quinoline-2-sulfonic acid can be protonated to form the [M+H]⁺ ion. Tandem mass spectrometry of this precursor ion often leads to the neutral loss of the entire sulfonic acid group (H₂SO₃). Subsequent fragmentation of the resulting quinoline ion is also observed.

Quantitative Data Summary

While experimental mass spectra for quinoline-2-sulfonic acid are not widely published, the expected fragment ions can be predicted based on the known fragmentation behavior of aromatic sulfonic acids and quinoline derivatives. The following tables summarize the predicted quantitative data for the major ions observed in both negative and positive ESI-MS/MS.

Table 1: Predicted Key Fragment Ions of Quinoline-2-Sulfonic Acid in Negative Ion ESI-MS/MS

| m/z (calculated) | Proposed Assignment | Description |

| 208.0074 | [M-H]⁻ | Deprotonated molecular ion |

| 144.0455 | [M-H-SO₂]⁻ | Loss of sulfur dioxide |

| 128.0506 | [M-H-SO₃]⁻ | Loss of sulfur trioxide |

Table 2: Predicted Key Fragment Ions of Quinoline-2-Sulfonic Acid in Positive Ion ESI-MS/MS

| m/z (calculated) | Proposed Assignment | Description |

| 210.0219 | [M+H]⁺ | Protonated molecular ion |

| 128.0502 | [M+H-H₂SO₃]⁺ | Loss of sulfurous acid |

| 102.0498 | [C₈H₆N]⁺ | Subsequent loss of HCN from the quinoline ring |

Experimental Protocols

The following protocols provide a general framework for the analysis of quinoline-2-sulfonic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of quinoline-2-sulfonic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards at the desired concentrations.

-

Sample Matrix Preparation: For analysis in complex matrices (e.g., plasma, reaction mixtures), a sample clean-up step such as protein precipitation (for biological samples) or solid-phase extraction may be required. A simple dilution may be sufficient for cleaner samples.

Liquid Chromatography (LC) Method

A reversed-phase HPLC method is typically suitable for the separation of quinoline sulfonic acids.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Nebulizer Gas Flow: Instrument dependent.

-

-

MRM Transitions (Illustrative):

-

Negative Mode: 208.0 > 128.0

-

Positive Mode: 210.0 > 128.0

-

-

Collision Energy: Optimize for the specific instrument and transitions.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of quinoline-2-sulfonic acid.

Caption: Proposed ESI-MS/MS fragmentation pathways for quinoline-2-sulfonic acid.

A Technical Guide to the Theoretical Calculation of Quinoline-2-Sulfonic Acid Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding their intrinsic molecular properties is crucial for the rational design of new drugs and functional materials. This technical whitepaper provides a comprehensive overview of the theoretical methods used to calculate the properties of quinoline-2-sulfonic acid. While direct computational studies on quinoline-2-sulfonic acid are sparse in current literature, we present a detailed guide based on established computational methodologies applied to closely related analogs, such as quinoline-2-sulfonamide. This document outlines the standard computational workflows, from geometry optimization using Density Functional Theory (DFT) to the prediction of electronic and spectroscopic properties. It serves as a practical guide for researchers aiming to conduct similar in-silico investigations.

Introduction

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The sulfonic acid moiety is a strong electron-withdrawing group and a versatile functional handle, making quinoline-sulfonic acids interesting targets for drug design and materials science. Theoretical calculations, particularly those based on quantum chemistry, provide invaluable insights into the geometric, electronic, and spectroscopic properties of molecules, complementing experimental data and guiding further research.

This guide focuses on the computational methodologies for characterizing quinoline-2-sulfonic acid. We will leverage findings from studies on analogous compounds to detail the theoretical frameworks, expected outcomes, and data presentation.

Computational Methodology: A Standard Workflow

The most prevalent method for theoretical calculations on molecules of this class is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for predicting molecular properties. A typical computational workflow is illustrated below.

Level of Theory

The choice of a functional and a basis set, collectively known as the level of theory, is critical. For quinoline derivatives, the B3LYP functional combined with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) has been shown to provide reliable results for geometry and electronic properties.[2][3][4]

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately.

Key Computational Steps

-

Geometry Optimization: The initial molecular structure is relaxed to find the lowest energy conformation on the potential energy surface. This step yields the optimized bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Performed on the optimized geometry to ensure it represents a true energy minimum. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic and spectroscopic properties.

Case Study: Theoretical Calculations on Quinoline-2-sulfonamide

Due to a lack of specific literature on quinoline-2-sulfonic acid, we present data for the closely related quinoline-2-sulfonamide . DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize its molecular structure and determine interaction energies.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction